Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride
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Overview
Description
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a carboxylate group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Mechanism of Action
Target of Action
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride is a complex compound with multiple functional groups. It’s known that the imidazo[1,2-a]pyridine core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Mode of Action
The bromine atom in the compound gives it the ability to participate in various organic reactions . The imidazo[1,2-a]pyridine ring allows it to interact with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of imidazo[1,2-a]pyridine derivatives. Common starting materials include 2-aminopyridine and α-bromo ketones.
Cyclization Reaction: The key step involves the cyclization of 2-aminopyridine with α-bromo ketones under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Esterification: The carboxylate group is introduced via esterification reactions using methanol and a suitable acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., K2CO3).
Oxidation: Oxidizing agents (e.g., mCPBA, H2O2).
Reduction: Reducing agents (e.g., Pd/C, H2).
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound is used in the design of probes for studying biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine and carboxylate groups.
8-Bromoimidazo[1,2-a]pyridine: Lacks the carboxylate group.
Methyl imidazo[1,2-a]pyridine-6-carboxylate: Lacks the bromine atom.
Uniqueness
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride is unique due to the presence of both the bromine atom and the carboxylate group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile functionalization and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2.ClH/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6;/h2-5H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGKGJKYPCBQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CN=C2C(=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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